molecular formula C24H29N3O3 B3927895 3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B3927895
M. Wt: 407.5 g/mol
InChI Key: BCAIZONUONPPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as U-101958, is a novel psychoactive substance that belongs to the class of designer drugs. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves its binding to the dopamine D2 receptor and the serotonin 5-HT1A receptor. This binding leads to the modulation of neurotransmitter release, which can have an impact on various physiological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase dopamine and serotonin release, which can have an impact on mood and behavior. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It has high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying these receptors. However, one limitation is that it has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications for neurological disorders such as depression and anxiety. Additionally, further studies are needed to understand its long-term effects and potential side effects. Finally, there is a need for the development of new synthetic methods for the production of this compound and related compounds.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has potential applications in scientific research. Its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors make it a useful tool for studying these receptors. However, further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been found to have potential applications in scientific research. It has been shown to have affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are important targets for the treatment of various neurological disorders.

properties

IUPAC Name

3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-4-30-20-9-7-19(8-10-20)27-23(28)16-22(24(27)29)26-13-11-25(12-14-26)21-15-17(2)5-6-18(21)3/h5-10,15,22H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIZONUONPPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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